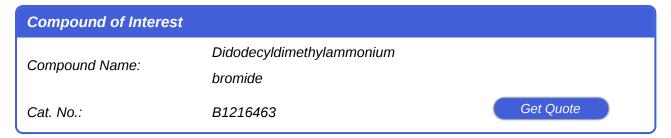


Microfluidic Synthesis of DDAB Liposomes: Application Notes and Protocols

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethyldioctadecylammonium bromide (DDAB) is a cationic lipid widely employed in the formulation of liposomes for various biomedical applications, including drug delivery and gene therapy.[1][2] The positive charge of DDAB facilitates interaction with negatively charged molecules such as nucleic acids, making DDAB-containing liposomes effective non-viral vectors.[1][3] Traditionally, methods like thin-film hydration have been used for liposome preparation, but these techniques often suffer from batch-to-batch variability and are difficult to scale up.[4][5] Microfluidics has emerged as a robust and reproducible method for the synthesis of liposomes, offering precise control over particle size and distribution.[4][6][7] This document provides detailed application notes and protocols for the synthesis of DDAB liposomes using microfluidic technology.

Principle of Microfluidic Liposome Synthesis

Microfluidic systems for liposome synthesis typically employ a hydrodynamic focusing technique.[7] In this process, a stream of lipids dissolved in an organic solvent (e.g., ethanol or isopropanol) is rapidly mixed with an aqueous phase in a microchannel.[6][8] The controlled, rapid mixing leads to nanoprecipitation of the lipids, promoting their self-assembly into unilamellar vesicles with a narrow size distribution.[4][9] Key parameters influencing the final



liposome characteristics include the flow rate ratio (FRR) of the aqueous to the organic phase, the total flow rate (TFR), and the initial lipid concentration.[4][10]

Experimental Data Summary

The following tables summarize the influence of key microfluidic parameters on the physicochemical properties of DDAB-containing liposomes, compiled from various studies.

Table 1: Effect of Lipid Concentration on DDAB:TDB Liposome Characteristics[4]

Initial Lipid Concentration (mg/mL)	Particle Size (nm)	PDI	Zeta Potential (mV)
0.3	~120	~0.25	N/A
1	~250	~0.28	+60
3	~300	~0.30	+65
6	~320	~0.32	+70
12	~330	~0.35	+72
24	~350	~0.40	+75

Microfluidic

parameters: TFR = 10 mL/min, FRR = 3:1 (Aqueous:Organic)

Table 2: Effect of Flow Rate Ratio (FRR) and Total Flow Rate (TFR) on DDAB:TDB Liposome Size (nm)[4]



FRR (Aqueous:Organic)	TFR = 5 mL/min	TFR = 10 mL/min	TFR = 15 mL/min
1:1	~400	~350	~300
3:1	~250	~200	~180
5:1	~150	~120	~100

Initial Lipid

Concentration: 22 mg/mL (20 mg/mL DDAB, 2 mg/mL TDB)

Table 3: Physicochemical Properties of DDAB:TDB Liposomes with and without Antigen Loading[4]

Formulation	Particle Size (nm)	PDI	Zeta Potential (mV)	Antigen Loading (%)
DDAB:TDB (-Ag)	~120	~0.2	+70	N/A
DDAB:TDB (+Ag)	~140	~0.25	+60	>90

Microfluidic

parameters: TFR

= 10 mL/min,

FRR = 5:1

(Aqueous:Organi

c)

Experimental Protocols

Materials

- Dimethyldioctadecylammonium bromide (DDAB)
- Trehalose 6,6'-dibehenate (TDB) (or other helper lipids like DOPE or Cholesterol)



- Ethanol or 2-Propanol (IPA), analytical grade
- Aqueous buffer (e.g., 10 mM Tris buffer, pH 7.4 or Phosphate Buffered Saline, PBS)
- Microfluidic synthesis platform (e.g., NanoAssemblr Benchtop)
- Dialysis tubing (e.g., 12-14 kDa MWCO)
- Dynamic Light Scattering (DLS) instrument for size and PDI measurement
- Zeta potential analyzer

Protocol 1: Preparation of DDAB:TDB Liposomes

This protocol is based on the methodology described by Cordeiro et al. (2021).[4]

- Preparation of Stock Solutions:
 - Prepare a stock solution of DDAB and TDB in 2-propanol (IPA). For example, to achieve a final lipid concentration of 22 mg/mL with a 10:1 weight ratio of DDAB to TDB, dissolve 200 mg of DDAB and 20 mg of TDB in 10 mL of IPA.
 - Prepare the aqueous phase, for instance, 10 mM Tris buffer at pH 7.4.
- Microfluidic Synthesis:
 - Set up the microfluidic system according to the manufacturer's instructions.
 - Load the lipid solution into the organic phase inlet and the aqueous buffer into the aqueous phase inlet.
 - Set the desired Total Flow Rate (TFR) and Flow Rate Ratio (FRR). For example, a TFR of 10 mL/min and an FRR of 3:1 (Aqueous:Organic) can be used.
 - Initiate the pumping of the solutions through the microfluidic cartridge to induce liposome formation.
 - Collect the resulting liposome suspension from the outlet.



Purification:

 To remove the organic solvent, dialyze the collected liposome suspension against the aqueous buffer. For example, use a 12-14 kDa MWCO dialysis tubing and dialyze overnight at 4°C with several buffer changes.

Characterization:

- Measure the particle size (Z-average diameter) and Polydispersity Index (PDI) of the purified liposomes using Dynamic Light Scattering (DLS).
- Determine the zeta potential to assess the surface charge of the liposomes.

Protocol 2: General Protocol for DDAB-based Liposome Formulation

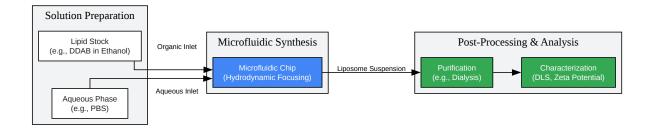
This protocol provides a more general workflow adaptable for different DDAB-based formulations.

- Lipid Film Hydration (for comparison):
 - Dissolve DDAB and any helper lipids (e.g., DOPE, Cholesterol) in a suitable organic solvent (e.g., chloroform).
 - Evaporate the solvent under reduced pressure to form a thin lipid film.
 - Hydrate the film with an aqueous buffer at a temperature above the lipid phase transition temperature (e.g., 60°C for DDAB) to form multilamellar vesicles (MLVs).[4]
- Microfluidic Synthesis:
 - Dissolve the lipid components (e.g., DDAB and a neutral lipid in a desired molar ratio) in ethanol.
 - Prepare the aqueous phase (e.g., PBS).
 - Inject the lipid-ethanol solution and the aqueous phase into the microfluidic device at a defined TFR and FRR.



- Collect the liposome suspension.
- Downstream Processing:
 - The collected sample can be concentrated or purified as needed, for example, by dialysis or tangential flow filtration to remove the organic solvent and non-encapsulated material.
- Analysis:
 - Characterize the liposomes for size, PDI, zeta potential, and encapsulation efficiency (if applicable).

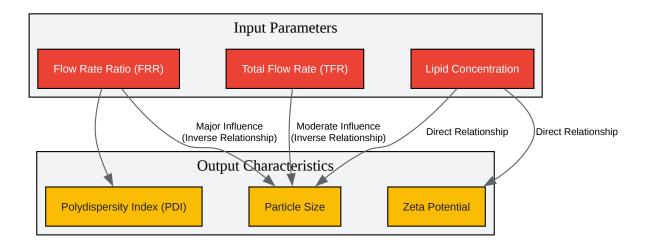
Visualizations



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Caption: Workflow for DDAB liposome synthesis using microfluidics.





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Caption: Key parameters influencing DDAB liposome characteristics.

Applications

DDAB-containing liposomes synthesized via microfluidics are suitable for a range of applications in research and drug development:

- Gene Delivery: The cationic nature of DDAB facilitates the complexation and delivery of nucleic acids (e.g., plasmid DNA, siRNA) to cells.[1][11]
- Vaccine Adjuvants: Cationic liposomes like those containing DDAB can act as potent adjuvants, enhancing the immune response to co-administered antigens.[4][5]
- Drug Delivery: These liposomes can encapsulate and deliver therapeutic agents, potentially improving their solubility, stability, and pharmacokinetic profile.

Conclusion

The microfluidic synthesis of DDAB liposomes offers a highly controlled and reproducible method for producing nanoparticles with tunable physicochemical properties. By carefully selecting parameters such as the flow rate ratio, total flow rate, and lipid concentration, researchers can tailor the liposome characteristics to meet the specific demands of their



application, from gene delivery to vaccine development. The protocols and data presented here provide a foundation for the successful implementation of this advanced manufacturing technique.

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References

- 1. DDAB Liposomes for DNA/RNA Delivery CD Bioparticles [cd-bioparticles.net]
- 2. The use of cationic liposomes DC-CHOL/DOPE and DDAB/DOPE for direct transfer of Escherichia coli cytosine deaminase gene into growing melanoma tumors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Microfluidic Methods for Production of Liposomes PMC [pmc.ncbi.nlm.nih.gov]
- 7. Advanced Microfluidic Technologies for Lipid Nano-Microsystems from Synthesis to Biological Application PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Aston Publications Explorer [publications.aston.ac.uk]
- 11. Liposomes containing cationic dimethyl dioctadecyl ammonium bromide: formulation, quality control, and lipofection efficiency PubMed [pubmed.ncbi.nlm.nih.gov]
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